molecular formula C27H27N5O4S B11978973 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11978973
M. Wt: 517.6 g/mol
InChI Key: FVXCUJNIRZWIAI-OGLMXYFKSA-N
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Description

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines various functional groups, including ethoxy, hydroxy, phenyl, triazolyl, and sulfanyl groups. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Hydrazide Intermediate: This involves the reaction of an appropriate acyl hydrazide with an aldehyde or ketone to form the hydrazone intermediate.

    Cyclization to Form the Triazole Ring: The hydrazone intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the triazole ring.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Final Condensation: The final step involves the condensation of the triazole-sulfanyl intermediate with an ethoxy-substituted benzaldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The azomethine (C=N) bond can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and functional groups.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Probes: It serves as a chemical probe in research to investigate the mechanisms of action of related compounds.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the triazole ring may interact with metal ions or active sites of enzymes, while the sulfanyl group can form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide
  • N,N’-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine

Uniqueness

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-3-35-22-15-13-21(14-16-22)32-26(19-9-6-5-7-10-19)30-31-27(32)37-18-24(33)29-28-17-20-11-8-12-23(25(20)34)36-4-2/h5-17,34H,3-4,18H2,1-2H3,(H,29,33)/b28-17+

InChI Key

FVXCUJNIRZWIAI-OGLMXYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=CC=C3)OCC)O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC=C3)OCC)O)C4=CC=CC=C4

Origin of Product

United States

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